4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol
Overview
Description
4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C18H22ClNO. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the substituents.
Substitution: The chlorophenyl and dimethylphenyl groups can undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce deoxygenated derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: A similar compound with a simpler structure, lacking the dimethylphenyl group.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Another related compound with similar functional groups.
Uniqueness
4-(4-Chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-15-3-4-16(2)17(13-15)14-22-11-9-20(23,10-12-22)18-5-7-19(21)8-6-18/h3-8,13,23H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAITSKPYJUHHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)(C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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